

physical and chemical properties of 2,5-Dichlorofluorobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dichlorofluorobenzene

Cat. No.: B1582246

[Get Quote](#)

An In-depth Technical Guide to **2,5-Dichlorofluorobenzene**: Properties, Reactivity, and Applications

Introduction

2,5-Dichlorofluorobenzene is a halogenated aromatic compound that has emerged as a critical building block in the landscape of modern chemical synthesis. Its unique electronic and structural properties, conferred by the presence of two chlorine atoms and a fluorine atom on the benzene ring, make it a versatile intermediate. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2,5-Dichlorofluorobenzene**, offering insights into its reactivity, synthesis, and applications, particularly for professionals in the pharmaceutical and agrochemical research and development sectors. The strategic placement of its halogen substituents allows for selective functionalization, making it a valuable precursor for complex molecular architectures.

Physicochemical and Molecular Properties

The fundamental physical and chemical characteristics of **2,5-Dichlorofluorobenzene** are pivotal for its handling, storage, and application in synthetic chemistry. These properties dictate the reaction conditions and purification strategies required for its use.

Molecular Structure

The arrangement of the halogen atoms on the benzene ring is fundamental to the molecule's reactivity and its utility as a synthetic intermediate.

Caption: 2D molecular structure of **2,5-Dichlorofluorobenzene**.

Core Properties Summary

The key physicochemical data for **2,5-Dichlorofluorobenzene** are summarized in the table below. These values are essential for designing experimental setups and for safety assessments.

Property	Value	Reference(s)
IUPAC Name	1,4-dichloro-2-fluorobenzene	[1]
CAS Number	348-59-4	[1][2]
Molecular Formula	C ₆ H ₃ Cl ₂ F	[1]
Molecular Weight	164.99 g/mol	[1][3]
Appearance	Clear, colorless to light yellow liquid	[2][3]
Density	1.383 g/cm ³	[2][3]
Boiling Point	168 °C	[2][3]
Melting Point	4 °C	[2]
Flash Point	65 °C	[2][3]
Solubility	Insoluble in water; soluble in organic solvents	[2][4]
Refractive Index	1.5235-1.5255	[2]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for the verification of the identity and purity of **2,5-Dichlorofluorobenzene**. The following provides an expert interpretation of its expected spectral data.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three hydrogen atoms on the benzene ring. The coupling patterns (doublets, doublet of doublets) and chemical shifts will be influenced by the adjacent halogen atoms. The distinct electronic environments created by the fluorine and chlorine atoms lead to a well-resolved spectrum, allowing for unambiguous structural confirmation.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The carbon atoms bonded to the halogens will show characteristic chemical shifts, with the carbon attached to the highly electronegative fluorine atom appearing further downfield.
- IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching within the ring, and strong absorptions corresponding to the C-Cl and C-F bonds.^[1] The positions of these bands provide a fingerprint for the molecule, confirming the presence of the key functional groups.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of 164.99 g/mol.^[1] A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (^{35}Cl and ^{37}Cl isotopes), which is a key diagnostic feature for chlorine-containing compounds.

Chemical Reactivity and Synthesis

The reactivity of **2,5-Dichlorofluorobenzene** is dictated by the electronic effects of its halogen substituents. The fluorine atom, being highly electronegative, and the chlorine atoms act as deactivating groups for electrophilic aromatic substitution, while also directing incoming electrophiles to specific positions on the ring. This controlled reactivity is a key reason for its utility as a synthetic intermediate.

Synthetic Pathway Overview

A common and efficient method for the synthesis of **2,5-Dichlorofluorobenzene** involves the diazotization of 2,5-dichloroaniline, followed by a Schiemann reaction or a similar fluorination method. This process is a reliable route for introducing the fluorine atom onto the dichlorinated benzene ring.^{[2][5]}

[Click to download full resolution via product page](#)

Caption: Simplified workflow for the synthesis of **2,5-Dichlorofluorobenzene**.

Applications in Research and Drug Development

The unique substitution pattern of **2,5-Dichlorofluorobenzene** makes it a valuable precursor in the synthesis of a wide range of biologically active molecules.

- **Pharmaceutical Intermediates:** It serves as a crucial starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).^{[3][6]} The presence of the halogen atoms can enhance the pharmacological properties of the final drug molecule, such as improving metabolic stability, binding affinity, or bioavailability.^{[7][8]}
- **Agrochemical Synthesis:** In the agrochemical industry, it is used to produce herbicides and pesticides. The halogen substituents contribute to the efficacy and environmental stability of these crop protection agents.^[3]
- **Organic Synthesis:** Beyond these primary applications, it is also employed in the synthesis of dyes, polymers, and other specialty organic chemicals where a dichlorofluorophenyl moiety is required.

Safety and Handling

Due to its hazardous nature, proper handling and storage of **2,5-Dichlorofluorobenzene** are imperative to ensure laboratory safety.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **2,5-Dichlorofluorobenzene** is classified with the following hazards:

- H227: Combustible liquid.[[1](#)][[2](#)]
- H315: Causes skin irritation.[[1](#)][[2](#)]
- H319: Causes serious eye irritation.[[1](#)][[2](#)]
- H335: May cause respiratory irritation.[[2](#)]

Safe Handling Protocol

- Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[[9](#)]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[[2](#)] The recommended storage is at room temperature and sealed in a dry environment.[[2](#)]
- Spill Management: In case of a spill, use personal protective equipment and contain the spill with an inert absorbent material. Prevent it from entering drains.[[10](#)]
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.

Conclusion

2,5-Dichlorofluorobenzene is a chemical intermediate of significant industrial and research importance. A thorough understanding of its physical properties, spectroscopic characteristics, and chemical reactivity is essential for its effective and safe utilization. Its role as a versatile building block in the synthesis of pharmaceuticals and agrochemicals underscores its value in the development of new and improved products in these critical sectors. The information presented in this guide serves as a technical resource for scientists and researchers to leverage the unique properties of this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dichlorofluorobenzene | C₆H₃Cl₂F | CID 136173 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-DICHLOROFLUOROBENZENE | 348-59-4 [amp.chemicalbook.com]
- 3. nbinfo.com [nbinfo.com]
- 4. 2,5-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | CID 6977 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-DICHLOROFLUOROBENZENE | 348-59-4 [amp.chemicalbook.com]
- 6. nbinfo.com [nbinfo.com]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [physical and chemical properties of 2,5-Dichlorofluorobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582246#physical-and-chemical-properties-of-2-5-dichlorofluorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com